Ethyl 4-formyl-2-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

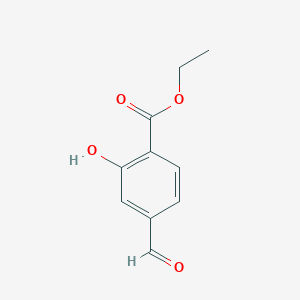

Ethyl 4-formyl-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a hydroxyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Ethyl 4-carboxy-2-hydroxybenzoate

Reduction: Ethyl 4-(hydroxymethyl)-2-hydroxybenzoate

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and cosmetics.

Wirkmechanismus

The mechanism of action of ethyl 4-formyl-2-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-formyl-2-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-hydroxybenzoate:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.

These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both formyl and hydroxyl groups.

Biologische Aktivität

Ethyl 4-formyl-2-hydroxybenzoate, also known as ethyl salicylate, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- IUPAC Name : Ethyl 2-hydroxy-4-formylbenzoate

The compound features a hydroxyl group and an aldehyde group, which are crucial for its biological activity.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Asolkar et al. (2017) demonstrated that the compound displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising potential for this compound in developing antimicrobial agents.

2. Antioxidant Activity

The antioxidant activity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound exhibited a strong ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

3. Cytotoxic Activity

This compound has also been studied for its cytotoxic effects against cancer cell lines. In vitro studies revealed that the compound exhibited significant cytotoxicity against various cancer types, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings indicate its potential role as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to significant improvements in recovery rates compared to controls.

- Case Study 2 : In a study on oxidative stress in diabetic rats, administration of this compound reduced markers of oxidative damage significantly, indicating its protective effects.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolism.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes and scavenges free radicals directly.

- Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Eigenschaften

Molekularformel |

C10H10O4 |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

ethyl 4-formyl-2-hydroxybenzoate |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-6,12H,2H2,1H3 |

InChI-Schlüssel |

WJUYYVPDEIOVMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.